

An In-depth Technical Guide to 4-Hydroxy-3-methylbenzonitrile

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Compound of Interest

Compound Name: 4-Hydroxy-3-methylbenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-methylbenzonitrile, a substituted aromatic nitrile, serves as a versatile building block in organic synthesis and medicinal chemistry. Its chemical structure, featuring a reactive hydroxyl group and a cyano moiety on a methylated benzene ring, makes it a valuable intermediate in the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its synonyms, chemical properties, and its emerging role in drug discovery, particularly as a scaffold for enzyme inhibitors.

Chemical Identity and Synonyms

A clear identification of chemical compounds is crucial for research and development. **4-Hydroxy-3-methylbenzonitrile** is known by several alternative names and identifiers.

Identifier Type	Value
IUPAC Name	4-hydroxy-3-methylbenzonitrile[1]
CAS Number	15777-70-5[1]
Molecular Formula	C ₈ H ₇ NO[1]
Molecular Weight	133.15 g/mol [1]
InChI	InChI=1S/C8H7NO/c1-6-4-7(5-9)2-3-8(6)10/h2-4,10H,1H3[1]
InChIKey	WTTADDGUHFYGEH-UHFFFAOYSA-N[1]
SMILES	<chem>CC1=C(C=CC(=C1)C#N)O</chem> [1]
Common Synonyms	3-methyl-4-hydroxy-benzonitrile, 4-cyanocresol, Benzonitrile, 4-hydroxy-3-methyl-[1]
PubChem CID	10964560[1]

Physicochemical Properties

The following table summarizes key physicochemical properties of **4-Hydroxy-3-methylbenzonitrile**, primarily based on computed data from PubChem.[1]

Property	Value
XLogP3	1.1
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	1
Exact Mass	133.052763847 Da
Monoisotopic Mass	133.052763847 Da
Topological Polar Surface Area	44 Å ²
Heavy Atom Count	10
Complexity	158

Solubility: While specific quantitative solubility data for **4-hydroxy-3-methylbenzonitrile** is not readily available, a structurally similar compound, 4-hydroxy-3,5-dimethylbenzonitrile, is soluble in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO) and has limited solubility in water.^[2]

Spectroscopic Data

Detailed experimental spectroscopic data for **4-Hydroxy-3-methylbenzonitrile** is not widely published. However, based on its functional groups, the following characteristic spectral features can be anticipated.

¹H NMR Spectroscopy (Predicted):

- Aromatic protons would appear in the range of δ 6.8-7.5 ppm.
- The methyl protons would exhibit a singlet at approximately δ 2.1-2.3 ppm.
- The hydroxyl proton would show a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted):

- The nitrile carbon would be observed in the range of δ 118-120 ppm.
- Aromatic carbons would appear between δ 115-160 ppm.
- The methyl carbon would be found at approximately δ 15-20 ppm.

Infrared (IR) Spectroscopy (Predicted):

- A broad O-H stretching band around 3200-3600 cm^{-1} .
- A sharp $\text{C}\equiv\text{N}$ stretching vibration near 2220-2240 cm^{-1} .
- C-H stretching vibrations for the aromatic and methyl groups between 2850-3100 cm^{-1} .
- C=C stretching vibrations for the aromatic ring in the 1450-1600 cm^{-1} region.

Mass Spectrometry (Predicted):

- The molecular ion peak $[\text{M}]^+$ would be observed at m/z 133.

Experimental Protocols

Detailed experimental protocols for the synthesis of **4-Hydroxy-3-methylbenzonitrile** are not extensively documented in publicly available literature. However, a general synthetic approach can be inferred from standard organic chemistry methodologies.

Representative Synthesis of a Hydroxybenzonitrile Derivative

The following is a representative protocol for the synthesis of a structurally related compound, which can be adapted for **4-Hydroxy-3-methylbenzonitrile**. This procedure describes the conversion of an aldehyde to a nitrile.

Objective: To synthesize a hydroxybenzonitrile from the corresponding hydroxybenzaldehyde.

Materials:

- 4-Hydroxy-3-methylbenzaldehyde

- Hydroxylamine hydrochloride
- Anhydrous ferrous sulfate
- Dimethylformamide (DMF)
- Ethyl acetate
- Benzene
- Silica gel for column chromatography

Procedure:

- A mixture of 4-hydroxy-3-methylbenzaldehyde (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and anhydrous ferrous sulfate (0.1 equivalents) in DMF is prepared in a round-bottom flask.
- The reaction mixture is refluxed and the progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and extracted with ethyl acetate.
- The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel using a mixture of benzene and ethyl acetate as the eluent to afford the desired **4-hydroxy-3-methylbenzonitrile**.

Applications in Drug Discovery and Development

4-Hydroxy-3-methylbenzonitrile is a valuable scaffold for the synthesis of enzyme inhibitors, particularly those targeting signaling pathways implicated in cancer and other diseases.

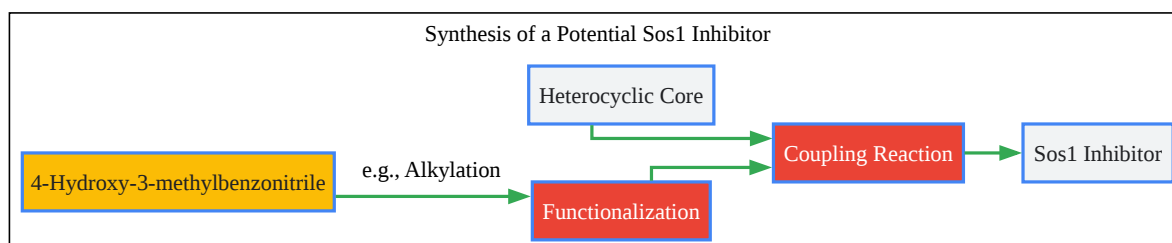
Role as a Building Block for Kinase Inhibitors

The structural motifs of **4-hydroxy-3-methylbenzonitrile** are found in various kinase inhibitors. The hydroxyl group can act as a key hydrogen bond donor, while the benzonitrile moiety can occupy hydrophobic pockets in the enzyme's active site.

Involvement in Targeting the Ras Signaling Pathway

The Ras family of small GTPases are critical regulators of cell proliferation, differentiation, and survival.[3] Mutations in RAS genes are among the most common drivers of human cancers.[4] One therapeutic strategy involves inhibiting the interaction of Ras with its effector proteins or modulating the activity of its guanine nucleotide exchange factors (GEFs), such as Son of sevenless homolog 1 (Sos1).[5][6]

While a direct experimental protocol for the synthesis of a Sos1 inhibitor from **4-hydroxy-3-methylbenzonitrile** is not available, a general workflow can be conceptualized based on the synthesis of structurally related inhibitors.



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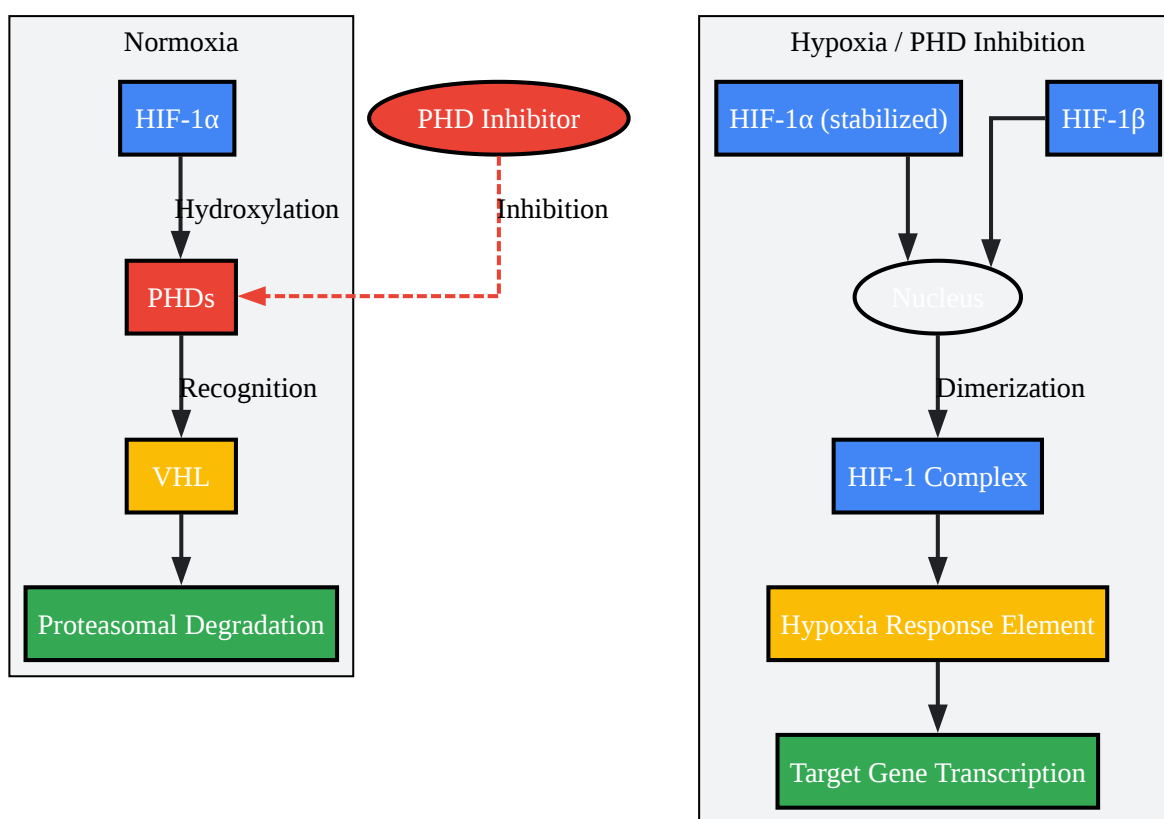
Caption: Conceptual workflow for the synthesis of a Sos1 inhibitor.

Application in Hypoxia-Inducible Factor (HIF) Pathway Modulation

The hypoxia-inducible factor (HIF) signaling pathway is a crucial regulator of cellular response to low oxygen levels and is implicated in cancer progression and other diseases.[7][8] Inhibitors

of HIF prolyl hydroxylases (PHDs) can stabilize HIF- α , leading to a therapeutic effect in conditions like anemia.[9]

The following diagram illustrates the general mechanism of the HIF-1 α signaling pathway, which can be targeted by small molecules derived from scaffolds like **4-hydroxy-3-methylbenzonitrile**.

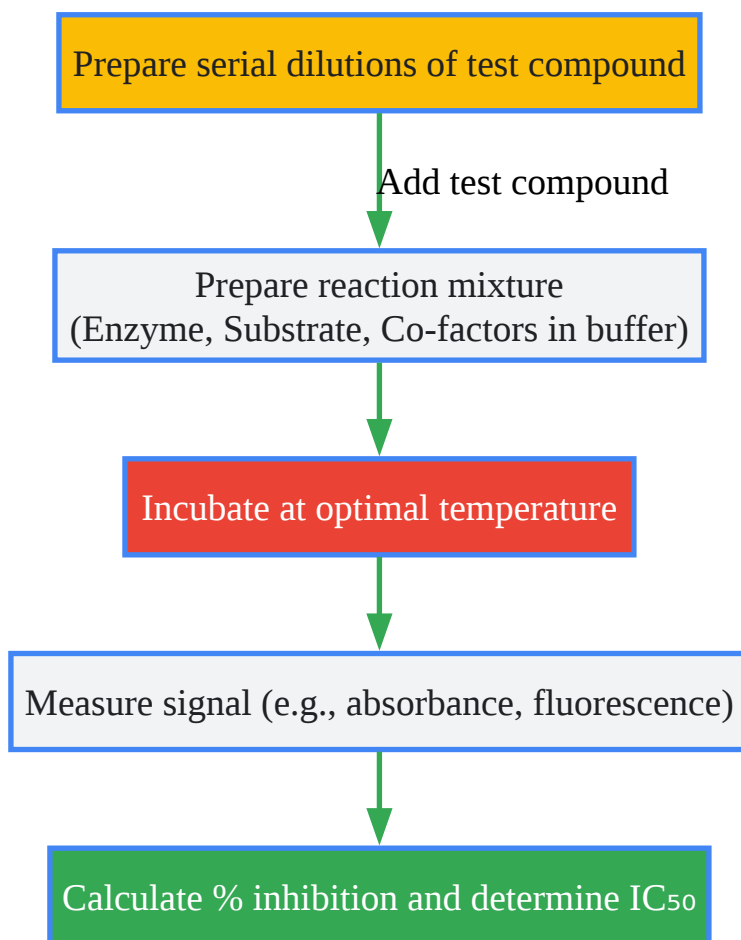


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Caption: The HIF-1 α signaling pathway under normoxia and hypoxia.

Representative Experimental Workflow for an Enzyme Inhibition Assay

The following provides a generalized workflow for assessing the inhibitory activity of a compound derived from **4-hydroxy-3-methylbenzonitrile** against a target enzyme, such as a kinase or a prolyl hydroxylase.



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Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion

4-Hydroxy-3-methylbenzonitrile is a chemical entity with significant potential in the fields of organic synthesis and drug discovery. While detailed experimental data for this specific molecule is somewhat limited in the public domain, its structural features and the activities of

related compounds highlight its promise as a versatile building block for the development of novel, biologically active molecules. Further research into its synthesis, characterization, and application in targeted therapeutic areas is warranted to fully explore its potential.

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